3-nitro-10H-phenothiazine
Description
Significance of Phenothiazine (B1677639) Scaffold in Chemical and Biological Research
The phenothiazine scaffold is a cornerstone in medicinal chemistry and materials science. researchgate.net Its unique folded tricyclic structure is a key factor in the wide range of biological activities exhibited by its derivatives. ias.ac.in Phenothiazine-based compounds have been investigated for a multitude of therapeutic applications, including antipsychotic, anti-inflammatory, and antimicrobial effects. ontosight.ai The versatility of the phenothiazine nucleus allows for various structural modifications, leading to a vast library of compounds with diverse pharmacological profiles.
Academic Relevance of Nitro-substituted Phenothiazine Derivatives
The introduction of a nitro group onto the phenothiazine scaffold, creating nitro-substituted derivatives like 3-nitro-10H-phenothiazine, holds significant academic interest. The nitro group is a strong electron-withdrawing group, which can modulate the electronic properties of the phenothiazine ring system. This modification can enhance the reactivity of the molecule, allowing for unique chemical transformations and potentially leading to derivatives with distinct biological activities. smolecule.com For instance, the nitro group can be reduced to an amino group, providing a synthetic handle for further functionalization and the development of new compounds with potentially enhanced therapeutic effects. smolecule.com
Overview of Research Trajectories for this compound
Research concerning this compound has primarily focused on its synthesis, chemical reactivity, and preliminary biological evaluations. The typical synthesis involves the nitration of 10H-phenothiazine. smolecule.com Key chemical reactions explored include the reduction of the nitro group and oxidation of the phenothiazine core to form sulfoxides or sulfones. smolecule.com These transformations are crucial for creating a diverse range of derivatives for further study. While specific biological activity data for this compound is somewhat limited, preliminary studies have suggested potential antioxidant and antibacterial properties. smolecule.comontosight.ai Its derivatives are also being explored for their potential as antipsychotic agents. smolecule.com
Scope and Objectives of Current Research Landscape
The current research landscape for this compound is centered on leveraging its chemical properties for the development of new functional molecules. A primary objective is the synthesis of novel derivatives with enhanced and more specific biological activities. This includes the exploration of its use as an intermediate in the synthesis of more complex pharmaceutical compounds. ontosight.ai Another area of interest is its potential application in materials science, for example, as a photocatalyst, owing to its favorable redox properties. smolecule.com The overarching goal is to fully elucidate the structure-activity relationships of this class of compounds to guide the design of new therapeutic agents and functional materials.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₂S | ontosight.ai |
| Molecular Weight | 244.27 g/mol | ontosight.ai |
| Exact Mass | 244.03064868 g/mol | smolecule.com |
| XLogP3 | 4 | smolecule.com |
| Hydrogen Bond Donor Count | 1 | smolecule.com |
| Hydrogen Bond Acceptor Count | 4 | smolecule.com |
| CAS Number | 1628-77-9 | nih.gov |
Table 2: Key Chemical Reactions of this compound
| Reaction Type | Description | Common Reagents | Potential Products | Reference |
| Reduction | The nitro group is reduced to an amino group. | Sodium borohydride | 3-amino-10H-phenothiazine derivatives | smolecule.com |
| Oxidation | The phenothiazine core is oxidized. | Hydrogen peroxide | Sulfoxides or sulfones | smolecule.com |
| Electrophilic Substitution | Functionalization of the aromatic rings. | Halogens | Halogenated derivatives | smolecule.com |
| Nitration | Introduction of a second nitro group. | Nitric acid, Sulfuric acid | Dinitro-phenothiazine derivatives | smolecule.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1628-77-9 |
|---|---|
Molecular Formula |
C12H8N2O2S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-nitro-10H-phenothiazine |
InChI |
InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)13-10/h1-7,13H |
InChI Key |
CLXYGCPNHLXLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Nitro 10h Phenothiazine
Direct Synthesis Routes to 3-nitro-10H-phenothiazine
Direct synthesis methods offer a straightforward approach to introducing the nitro group onto the phenothiazine (B1677639) core. These methods typically involve electrophilic substitution reactions on the pre-formed phenothiazine ring system.
Nitration of 10H-phenothiazine
The most common method for the synthesis of this compound is the direct nitration of 10H-phenothiazine. smolecule.comsmolecule.com This electrophilic aromatic substitution is typically carried out using a nitrating agent, such as nitric acid, in the presence of a strong acid catalyst like sulfuric acid. smolecule.comsmolecule.com Careful control of the reaction temperature is crucial to prevent over-nitration, which can lead to the formation of dinitro or other polysubstituted products. smolecule.comsmolecule.com For instance, the use of powdered sodium nitrite (B80452) in glacial acetic acid has been reported to yield 3,7-dinitrophenothiazine as the major product. acs.org
The reaction conditions can be modulated to influence the regioselectivity of the nitration. The presence of the sulfur and nitrogen heteroatoms in the phenothiazine ring directs the incoming nitro group to specific positions.
Table 1: Nitration of 10H-phenothiazine
| Nitrating Agent | Acid/Solvent | Key Feature | Reference |
| Nitric Acid | Sulfuric Acid | Standard method requiring temperature control. smolecule.comsmolecule.com | smolecule.comsmolecule.com |
| Sodium Nitrite | Acetic Acid | Can lead to dinitration products. acs.org | acs.org |
Condensation and Sulfonation Reactions
Alternative direct synthetic routes involve condensation and sulfonation steps. One such method describes the condensation of 3-nitroaniline (B104315) with phenol (B47542) in the presence of potassium hydroxide (B78521) and a solvent like DMF to form 3-nitrodiphenylamine. gouni.edu.ng Subsequent sulfonation of this intermediate, in the presence of molecular iodine, yields 4-nitro-[10H]-phenothiazine, a structural isomer of the target compound. gouni.edu.ng While this specific example leads to a different isomer, the general strategy of condensing an appropriately substituted aniline (B41778) and phenol followed by cyclization via sulfonation represents a viable, albeit less direct, pathway to nitro-substituted phenothiazines.
Smiles Rearrangement Approaches in Phenothiazine Synthesis
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been extensively utilized in the synthesis of phenothiazines and their derivatives. researchgate.netresearchgate.netnih.govscispace.com This rearrangement offers a versatile method for constructing the phenothiazine ring system, often with high regiocontrol.
Mechanism and Scope of Smiles Rearrangement for Nitro-Phenothiazines
The Smiles rearrangement in this context typically involves the intramolecular migration of an aryl group from a sulfur atom to a nitrogen atom (S-N type). researchgate.netnih.gov The synthesis of phenothiazines via this rearrangement often starts with the condensation of an o-aminothiophenol derivative with a suitably activated halonitrobenzene. researchgate.net The presence of an electron-withdrawing group, such as a nitro group, on the halonitrobenzene is crucial for activating the aromatic ring towards nucleophilic attack.
The general mechanism involves the formation of a diphenyl sulfide (B99878) intermediate, which then undergoes the rearrangement to form a more stable diphenylamine (B1679370) derivative. This amine subsequently cyclizes to afford the phenothiazine ring system. nih.gov The reaction can proceed under basic, acidic, or even neutral conditions, and the choice of conditions can influence the reaction pathway and efficiency. researchgate.netnih.gov
One-Pot Synthetic Methods via Smiles Rearrangement
These one-pot methods are particularly efficient when the halonitrobenzene has nitro groups at both positions ortho to the reactive halogen, as this significantly increases the resonance effect and facilitates the instantaneous dual process of Smiles rearrangement and ring closure. clockss.org
Synthesis of Substituted this compound Derivatives
The this compound scaffold serves as a versatile starting material for the synthesis of a wide array of substituted derivatives. The reactivity of both the nitro group and the phenothiazine ring system allows for various chemical transformations.
The nitro group can be readily reduced to an amino group, providing access to 3-amino-10H-phenothiazine derivatives. smolecule.com This amino group can then be further functionalized through reactions such as diazotization, followed by coupling with various aromatic compounds to create azo-phenothiazine dyes. gouni.edu.ng
Furthermore, the phenothiazine core itself can undergo various reactions. The sulfur atom can be oxidized to form sulfoxides or sulfones, which may exhibit altered biological and chemical properties. smolecule.comyu.edu.joontosight.ai The nitrogen atom at the 10-position can be alkylated or acylated to introduce a wide range of substituents. smolecule.comunishivaji.ac.in Additionally, electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of other functional groups, although the presence of the deactivating nitro group will influence the position of further substitution. smolecule.com
For example, 10-substituted dinitrophenothiazine derivatives have been synthesized by first preparing a dinitrodiphenylamine intermediate through the condensation of an appropriate aniline and a chlorodinitrobenzene, followed by cyclization with sulfur and iodine. brieflands.com This highlights the modularity of phenothiazine synthesis, allowing for the introduction of substituents at various stages of the synthetic sequence.
Reductive Amination for Diamino-phenothiazine Formation
A crucial transformation of nitro-phenothiazines is the reduction of the nitro group to an amino group, which can then undergo further reactions. For instance, in the synthesis of 3,7-diamino-10H-phenothiazine derivatives, the precursor 3,7-dinitro-10H-phenothiazine is subjected to reduction. google.comepo.org This reduction is a key step to introduce amino functionalities that can be selectively alkylated.
Reductive amination allows for the direct conversion of the resulting amino groups into substituted amines. This process involves the reaction of the diamino-phenothiazine with an aldehyde or ketone under reducing conditions. google.comwipo.int Surprisingly, this alkylation is selective for the amino groups at the 3 and 7 positions over the nitrogen at the 10-position of the phenothiazine ring. google.com This selectivity is a significant advantage, as it allows for the synthesis of specifically substituted diaminophenothiazines without the need for protecting groups on the central nitrogen atom. google.com
Table 1: Reductive Amination of Diamino-phenothiazine Derivatives
| Precursor | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3,7-dinitro-10H-phenothiazine | Reduction, then aldehyde/ketone | Substituted 10H-phenothiazine-3,7-diamine | google.comepo.org |
Alkylation and Arylation Reactions on the Phenothiazine Nucleus
The nitrogen atom at the 10-position of the phenothiazine ring is a common site for alkylation and arylation. These reactions are fundamental in modifying the properties of phenothiazine derivatives. The alkylation of the phenothiazine nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. unishivaji.ac.in For instance, 10-methyl and 10-ethyl phenothiazine were first synthesized by heating phenothiazine with the corresponding alkyl halide and alcohol. unishivaji.ac.in N-arylation can be accomplished through Ullmann-type conditions. unishivaji.ac.in
In the context of more complex phenothiazine analogs, such as diazaphenothiazines, alkylation can introduce alkyl, imidoalkyl, heteroaryl, and dialkylaminoalkyl groups. tandfonline.com However, in these systems, the possibility of alkylation at the pyridine (B92270) nitrogen atom presents a challenge, necessitating careful structural elucidation, often through 2D NMR techniques. tandfonline.comnih.gov
Table 2: Examples of Alkylation/Arylation on the Phenothiazine Nucleus
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| Phenothiazine | Alkyl halide, alcohol | 10-Alkylphenothiazine | unishivaji.ac.in |
| Phenothiazine | Methyl iodide, sodamide | N-methylphenothiazine | unishivaji.ac.in |
| 10H-3,6-diazaphenothiazine | Alkyl/heteroaryl halides | 10-substituted 3,6-diazaphenothiazines | tandfonline.com |
Formation of Azo-Phenothiazine Derivatives via Diazotization
The amino group, obtained from the reduction of this compound, serves as a precursor for the synthesis of azo-phenothiazine derivatives. This is achieved through a diazotization reaction, where the amino group is converted into a reactive diazonium salt. gouni.edu.nggouni.edu.ngscispace.com This unstable intermediate is then immediately coupled with various aromatic compounds to form stable azo dyes. gouni.edu.nggouni.edu.ngscispace.com
For example, 4-amino-[10H]-phenothiazine, derived from the reduction of 4-nitro-[10H]-phenothiazine, can be treated with sodium nitrite and concentrated hydrochloric acid to form the diazonium ion. gouni.edu.nggouni.edu.ngscispace.com Subsequent coupling with aromatic compounds like 3-nitroaniline, 4-nitroaniline, or phenol yields the corresponding azo-phenothiazine derivatives. gouni.edu.nggouni.edu.ngscispace.com This method has been used to synthesize a variety of new linear azo-phenothiazine compounds. gouni.edu.nggouni.edu.ng
Table 3: Synthesis of Azo-Phenothiazine Derivatives
| Starting Amine | Diazotizing Agent | Coupling Component | Product | Reference |
|---|---|---|---|---|
| 4-amino-[10H]-phenothiazine | NaNO₂, conc. HCl | 3-nitroaniline | 4-azo-(4-amino-2-nitroanilino)-[10H]-phenothiazine | gouni.edu.nggouni.edu.ngscispace.com |
| 4-amino-[10H]-phenothiazine | NaNO₂, conc. HCl | 4-nitroaniline | 4-azo-(2-amino-5-nitroanilino)-[10H]-phenothiazine | gouni.edu.nggouni.edu.ngscispace.com |
Synthesis of Phenothiazine Sulfoxides and Sulfones
The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of phenothiazine sulfoxides and sulfones. smolecule.com This transformation significantly alters the electronic and steric properties of the molecule. The oxidation is typically carried out using oxidizing agents like 30% hydrogen peroxide in glacial acetic acid. niscpr.res.inchesci.comresearchgate.net
Refluxing a substituted 10H-phenothiazine with hydrogen peroxide in glacial acetic acid yields the corresponding sulfone derivative. niscpr.res.inchesci.com For instance, 1-nitro-10H-phenothiazines can be oxidized to their respective 10H-phenothiazine-5,5-dioxides (sulfones). researchgate.netyu.edu.jo The reaction conditions, such as temperature and reaction time, can be controlled to favor the formation of either the sulfoxide (B87167) or the sulfone. For example, treatment of 3-nitrophenothiazine with nitric acid can yield 3-nitrophenothiazine-5-oxide. unishivaji.ac.in
Table 4: Oxidation of Phenothiazines to Sulfoxides and Sulfones
| Starting Phenothiazine | Oxidizing Agent/Conditions | Product | Reference |
|---|---|---|---|
| Substituted 10H-phenothiazine | 30% H₂O₂ in glacial acetic acid, reflux | Phenothiazine sulfone | niscpr.res.inchesci.com |
| 1-nitro-10H-phenothiazine | 30% H₂O₂ in glacial acetic acid, reflux | 1-nitro-10H-phenothiazine-5,5-dioxide | researchgate.netyu.edu.jo |
Preparation of Ribofuranoside Derivatives
Glycosylation of the phenothiazine nucleus, specifically the attachment of a ribofuranose moiety, has been explored to generate novel nucleoside analogs. chesci.comnih.gov The synthesis of these ribofuranoside derivatives typically involves the reaction of a substituted 10H-phenothiazine with a protected ribose derivative, such as β-D-ribofuranose-1-acetate-2,3,5-tribenzoate. niscpr.res.inyu.edu.jo
The reaction is often carried out in a solvent like toluene (B28343) under vacuum at elevated temperatures. chesci.comyu.edu.jo The nitrogen atom at the 10-position of the phenothiazine ring is the site of ribosylation. researchgate.net The successful formation of the C-N glycosidic bond is confirmed by the absence of the N-H proton signal in the NMR spectrum of the product. researchgate.net
Table 5: Synthesis of Phenothiazine Ribofuranoside Derivatives
| Phenothiazine Derivative | Ribose Derivative | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| Substituted 10H-phenothiazine | β-D-ribofuranose-1-acetate-2,3,5-tribenzoate | Toluene, vacuum, 150-160°C | N-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)-phenothiazine | chesci.comyu.edu.jo |
Functionalization with Sulfonamide Moieties
The introduction of a sulfonamide group onto the phenothiazine scaffold is a strategy to create hybrid molecules with potential biological activities. The synthesis of phenothiazine-sulfonamides often starts with the chlorosulfonation of a suitably substituted phenothiazine. To facilitate this reaction, the phenothiazine nitrogen is often alkylated, for example, with a methyl group, to enhance its reactivity.
The resulting sulfonyl chloride can then be reacted with various amines to generate a library of sulfonamide derivatives. For instance, 10-methyl-10H-phenothiazine-3-sulfonamide can be reacted with secondary amines and formaldehyde (B43269) in a Mannich reaction to produce N-Mannich bases. nih.gov This approach allows for the incorporation of diverse functionalities onto the sulfonamide nitrogen.
Table 6: Synthesis of Phenothiazine Sulfonamide Derivatives
| Starting Material | Key Reaction Steps | Intermediate/Product | Reference |
|---|---|---|---|
| N-methylphenothiazine | Chlorosulfonation | 10-methyl-10H-phenothiazine-3-sulfonyl chloride | researchgate.net |
| 10-methyl-10H-phenothiazine-3-sulfonamide | Secondary amine, formaldehyde (Mannich reaction) | N-Mannich bases of phenothiazine-3-sulfonamide | nih.gov |
Molecular Hybridization with Other Pharmacophores
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores into a single molecule. researchgate.net The goal is to create new chemical entities with potentially enhanced or synergistic biological activities. mdpi.com The phenothiazine scaffold is an attractive candidate for this approach due to its diverse pharmacological profile. mdpi.com
Phenothiazine has been hybridized with various other pharmacophores, including 1,2,3-triazoles, dithiocarbamates, and tacrine. mdpi.comresearchgate.net For example, linking a 1,2,3-triazole unit to the phenothiazine scaffold has been explored for developing new antitumor agents. mdpi.com The synthesis of these hybrids often involves multi-step reaction sequences, such as click chemistry for the formation of the triazole ring. researchgate.net
Table 7: Examples of Molecular Hybridization of Phenothiazine
| Phenothiazine Derivative | Hybridized Pharmacophore | Resulting Hybrid Class | Potential Application | Reference |
|---|---|---|---|---|
| Phenothiazine | 1,2,3-triazole | Phenothiazine-triazole hybrids | Antitumor | mdpi.com |
| Phenothiazine | Dithiocarbamate | Phenothiazine-dithiocarbamate hybrids | Anticancer | mdpi.com |
| Phenothiazine | Tacrine | Tacrine-phenothiazine hybrids | Alzheimer's disease | mdpi.com |
N-phosphorylation of Phenothiazine Analogues
The introduction of a phosphoryl group at the N-10 position of the phenothiazine scaffold represents a significant derivatization strategy, yielding compounds with unique structural and photophysical properties. Research into the N-phosphorylation of 10H-phenothiazine has identified specific reagents and conditions to achieve this transformation.
In one study, the phosphorylation of 10H-phenothiazine was accomplished using 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide as the phosphorylating agent. researchgate.net This reaction led to the isolation of two distinct structures: the expected N-phosphorylated product, 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, and a thiophosphoric acid derivative, which was identified as a product of the primary compound's instability. researchgate.netmdpi.com The N-phosphorylated phenothiazine exhibits notable phosphorescence, a property attributed to the presence of d-pπ bonds, similar to its sulfoxide analogues. researchgate.netmdpi.com
Earlier work by Keglevich and co-workers explored the synthesis of O,O-diethyl (10H-phenothiazine-10-yl)phosphonate. mdpi.com Their research highlighted the critical role of the reaction conditions, particularly the choice of base and solvent, in determining the success and yield of the N-phosphorylation. The highest yield was achieved using sodium hydride (NaH) as the base in refluxing dimethylformamide (DMF). mdpi.com In contrast, employing potassium carbonate (K2CO3) under microwave irradiation, which proved effective for N-ethylation, did not yield the desired N-phosphorylated product. mdpi.com
| Substrate | Phosphorylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 10H-Phenothiazine | O,O-diethyl phosphonate | NaH | DMF | Reflux | O,O-diethyl (10H-phenothiazine-10-yl)phosphonate | 52 | mdpi.com |
| 10H-Phenothiazine | O,O-diethyl phosphonate | NaH | Toluene | Reflux | O,O-diethyl (10H-phenothiazine-10-yl)phosphonate | 15 | mdpi.com |
| 10H-Phenothiazine | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide | N/A | N/A | N/A | 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide | N/A | researchgate.netmdpi.com |
Table 1: Summary of Reaction Conditions for N-phosphorylation of 10H-phenothiazine.
These findings underscore that while N-alkylation of phenothiazines can be achieved under various conditions, N-phosphorylation requires more specific and controlled protocols to obtain significant yields. mdpi.com The resulting N-phosphorylated compounds are of interest for their distinct electronic and photophysical characteristics. researchgate.netresearchgate.net
Catalytic Approaches in this compound Synthesis
The synthesis of the core phenothiazine ring system, a necessary precursor for this compound, can be accomplished through several catalytic methods. These approaches often provide more efficient and controlled routes compared to classical methods like the thionation of diphenylamines. clockss.orgrsc.org Key catalytic strategies include Ullmann-type couplings and Buchwald-Hartwig amination.
Ullmann-Type Coupling: The Ullmann condensation is a classical method that utilizes copper catalysis to form the phenothiazine structure. This reaction typically involves the intramolecular dehydrohalogenation of a substituted 2-amino-2'-halodiphenyl sulfide. clockss.org For instance, an Ullmann-type coupling of 10H-phenothiazine with 1-bromo-4-iodobenzene (B50087) has been used to synthesize precursors for more complex derivatives. diva-portal.org While effective, these reactions often require high temperatures to achieve good yields. diva-portal.org The synthesis can result in different isomers depending on the starting materials; for example, the reaction could proceed via a direct Ullmann cyclization or undergo a Smiles rearrangement to yield different substitution patterns on the final phenothiazine ring. clockss.orgresearchgate.net
Buchwald-Hartwig Amination: A more modern approach involves the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is used to form the crucial C-N bond in the phenothiazine tricycle. An attempted synthesis of a complex phenothiazine derivative involved reacting 10H-phenothiazine with a chiral bis(4-bromophenyl) derivative of L-proline using a RuPhos-G2 palladium precatalyst. diva-portal.org Although this specific attempt was unsuccessful, the Buchwald-Hartwig reaction remains a powerful and widely used method for C-N bond formation in the synthesis of heterocyclic systems like phenothiazines. diva-portal.org
Photoredox Catalysis: Phenothiazine derivatives themselves have emerged as effective organic photoredox catalysts, highlighting a different aspect of catalysis related to this scaffold. diva-portal.orgrsc.org 10-Phenyl-10H-phenothiazine (PTH) has been successfully used as a photocatalyst in various transformations, including the dehalogenation of aryl halides and pinacol (B44631) coupling reactions. diva-portal.org While this application focuses on using phenothiazines as catalysts rather than synthesizing them, it demonstrates the significant redox properties of the ring system. rsc.org This catalytic activity is being explored for a range of synthetic transformations, such as metal-free atom transfer radical polymerization (ATRP) and C-N cross-couplings. rsc.org
| Catalytic Method | Catalyst Type | Key Reactants | Purpose | Reference |
| Ullmann-type Coupling | Copper | 2-amino-2'-halodiphenyl sulfides | Formation of phenothiazine ring system | clockss.orgdiva-portal.org |
| Buchwald-Hartwig Amination | Palladium | Aryl halide and an amine (e.g., 10H-phenothiazine) | C-N bond formation for phenothiazine core or derivatives | diva-portal.org |
| Photoredox Catalysis | Organic Dye (Phenothiazine derivative) | Aryl halides, Aldehydes | Dehalogenation, Pinacol coupling, Oxidative coupling | diva-portal.orgrsc.org |
Table 2: Overview of Catalytic Approaches Related to Phenothiazine Synthesis and Application.
These catalytic methods are integral to modern synthetic strategies for accessing the phenothiazine core, which can then be subjected to further functionalization, such as nitration, to yield target molecules like this compound. smolecule.comepo.org
Spectroscopic and Structural Characterization of 3 Nitro 10h Phenothiazine and Its Analogues
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In 3-nitro-10H-phenothiazine, the IR spectrum is dominated by characteristic absorptions from the phenothiazine (B1677639) core, the nitro group, and the secondary amine.
The parent phenothiazine structure exhibits key vibrations including the N-H stretch, C-S-C symmetric stretch, and aromatic C=C ring breathing modes. researchgate.net The introduction of a nitro group at the 3-position adds highly distinctive bands. The nitro group (NO₂) is readily identified by two strong and characteristic stretching vibrations: an asymmetric stretch typically appearing around 1550 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.com For 3-alkoxy-1-nitro-7-substituted phenothiazines, these bands have been observed in the regions of 1565-1576 cm⁻¹ and 1330-1350 cm⁻¹, respectively. clockss.org
The N-H stretching vibration of the secondary amine in the phenothiazine ring is also a key diagnostic peak, generally appearing as a single peak in the region of 3300–3450 cm⁻¹. clockss.orgresearchgate.net The substitution pattern on the aromatic rings can also be inferred from the IR spectrum. The presence of a 1,2,4-trisubstituted benzene (B151609) ring in this compound gives rise to characteristic -CH out-of-plane deformation vibrations, often observed as a wide band in the 810-850 cm⁻¹ region. clockss.org
Table 1: Characteristic IR Absorption Bands for this compound and Analogues
| Functional Group/Vibration | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3450 | clockss.orgresearchgate.net |
| C-H Stretch (Aromatic) | ~3093 | rasayanjournal.co.in |
| NO₂ Asymmetric Stretch | 1565 - 1576 | clockss.org |
| NO₂ Symmetric Stretch | 1330 - 1350 | clockss.org |
| C=C Stretch (Aromatic) | 1585 - 1653 | rasayanjournal.co.insaspublishers.com |
| C-N Stretch | 1310 - 1310 | clockss.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the complete structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons). For phenothiazine derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 6.6 and 8.4 ppm. researchgate.netrasayanjournal.co.in The proton of the secondary amine (N-H) is also characteristic, appearing as a singlet that can range from δ 8.5 to 9.8 ppm, with its exact position being sensitive to solvent and concentration. researchgate.net
The introduction of the electron-withdrawing nitro group at the C-3 position causes a significant deshielding effect (a shift to a higher ppm value) on the adjacent protons (H-2 and H-4) due to the reduction in electron density. oregonstate.edu The coupling patterns (splitting) between adjacent protons are crucial for assigning specific resonances to their positions on the phenothiazine rings. For example, in a related compound, 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, the protons on the nitrophenyl ring appear as doublets at δ 8.21 and 7.58 ppm, clearly separated from the phenothiazine protons. iucr.org
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Phenothiazine Analogues
| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source |
|---|---|---|---|---|
| Aromatic Protons | 6.63 - 8.40 | Multiplet (m) | - | rasayanjournal.co.in |
| N-H | 8.53 - 9.83 | Singlet (s) | - | researchgate.net |
| H-2 (NO₂ at C-3) | ~8.05 | Doublet (d) | ~2.1 | rsc.org |
¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. In phenothiazine derivatives, aromatic carbons typically resonate between δ 105 and 150 ppm. rsc.orgrsc.org The carbons directly bonded to the heteroatoms (C-4a, C-5a, C-9a, C-10a) have chemical shifts influenced by both the nitrogen and sulfur atoms.
The presence of the nitro group at C-3 has a pronounced effect on the ¹³C NMR spectrum. The C-3 carbon itself is shifted downfield due to the direct attachment of the electron-withdrawing group, while other carbons in the same ring also experience shifts in their resonance frequencies. For example, in various substituted phenothiazines, the carbons of the substituted ring show a wide range of chemical shifts depending on the nature and position of the substituents. rsc.org
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Phenothiazine Analogues
| Carbon Position | Representative Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Aromatic CH | 105.9 - 132.5 | rsc.orgrsc.org |
| Aromatic Quaternary (C-C, C-S, C-N) | 119.3 - 148.8 | rsc.org |
For analogues of this compound that contain fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and specific analytical tool. nih.gov The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals with a very wide chemical shift range, which minimizes signal overlap. huji.ac.il
This technique is invaluable for confirming the successful incorporation of fluorine into the molecular structure. The chemical shift of a ¹⁹F signal is highly sensitive to its electronic environment, making it a precise probe of molecular structure and conformation. nih.gov For instance, studies on fluorinated phenothiazines have been conducted using trifluoroacetic acid (CF₃COOH) as a reference standard. ias.ac.in The analysis of chemical shifts and coupling constants (both ¹H-¹⁹F and ¹³C-¹⁹F) provides unambiguous evidence for the location of fluorine substituents on the phenothiazine core.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₈N₂O₂S), the calculated monoisotopic mass is 244.0306 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is capable of measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. This high accuracy allows for the unambiguous determination of the elemental formula. rsc.org For example, in the analysis of a brominated phenothiazine derivative, the molecular ion [M+H]⁺ was observed with a calculated m/z of 419.0212 and a found value of 419.0209, confirming its composition. rsc.org Similar precision is used to verify the structure of this compound and its analogues.
Analysis of the fragmentation patterns in the mass spectrum can further corroborate the proposed structure. The fragmentation of the phenothiazine ring system typically involves characteristic losses of sulfur or other small fragments, helping to piece together the molecular structure.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption or emission of ultraviolet and visible light. These techniques provide insights into the conjugated π-system and electronic properties of this compound.
The UV-Vis absorption spectrum of phenothiazines is characterized by multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. nih.gov The parent 10H-phenothiazine shows absorption maxima around 252 nm and 316 nm. nih.gov The introduction of a nitro group, a strong chromophore and electron-withdrawing group, typically causes a bathochromic (red) shift of these absorption bands and may introduce new charge-transfer bands. researchgate.net
Following electronic excitation, the molecule can relax by emitting light through fluorescence or phosphorescence. libretexts.org
Fluorescence is the emission of light from the decay of an excited singlet state (S₁) to the ground state (S₀). Phenothiazine derivatives often exhibit fluorescence, with emission wavelengths being sensitive to substitution and solvent polarity. nih.gov
Phosphorescence is a longer-lived emission resulting from a spin-forbidden transition from an excited triplet state (T₁) to the ground state (S₀). libretexts.org For a related compound, 3,7-dinitro-10H-phenothiazine 5-oxide, no room-temperature phosphorescence was observed, which is typical for many nitroaromatic compounds as the nitro group can efficiently quench the triplet state. nih.gov However, other phenothiazine derivatives have been shown to exhibit interesting phosphorescence properties, including photoinduced room-temperature phosphorescence (RTP) and thermally activated delayed fluorescence (TADF), highlighting the tunable photophysical properties of this scaffold. nih.govresearchgate.net For 3,7-dinitro-10H-phenothiazine 5-oxide, a fluorescent band was located at 647 nm. nih.gov
X-ray Diffraction Studies for Crystal Structure Determination
The parent phenothiazine structure is characterized by a non-planar, butterfly-like conformation. The degree of this folding, often described by the dihedral angle between the two outer benzene rings, is a key structural parameter. In various analogues, this angle and other geometric features are influenced by the nature and position of substituents.
A study on 2,3-dinitrophenothiazine revealed that its fused-ring system is significantly puckered, with a dihedral angle of 23.13 (3)° between the two outer aromatic rings. acs.org The crystal structure was determined to be in the orthorhombic space group P2₁2₁2₁. acs.org Another related compound, 2-butylamino-3-nitrophenothiazine, was found to crystallize with two independent molecules in the asymmetric unit, showing dihedral angles of 14.2 (3)° and 13.6 (3)° between the outer rings. acs.org
In the case of 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine, the phenothiazine unit also adopts a distinct butterfly shape. iucr.orgiucr.org The folding angle between the two benzene rings is 153.87 (7)°. iucr.orgiucr.org The central six-membered ring containing the nitrogen and sulfur heteroatoms exists in a boat conformation. iucr.orgiucr.org
Further research on 3,7-dinitro-10H-phenothiazine 5-oxide confirmed its structure through single-crystal X-ray diffraction measurements, highlighting the utility of this technique for even more complex derivatives. nih.gov These studies collectively demonstrate that the fundamental folded structure of the phenothiazine core is maintained in its nitro-substituted analogues, though the precise geometric parameters are modulated by the electronic and steric effects of the substituents.
| Compound | Crystal System / Space Group | Key Structural Features | Reference |
|---|---|---|---|
| 2,3-Dinitrophenothiazine | Orthorhombic / P2₁2₁2₁ | Dihedral angle between outer rings: 23.13 (3)° | acs.org |
| 2-Butylamino-3-nitrophenothiazine | - | Two independent molecules with dihedral angles of 14.2 (3)° and 13.6 (3)° | acs.org |
| 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine | - | Butterfly shape with a folding angle of 153.87 (7)°; central ring in boat conformation | iucr.orgiucr.org |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method serves as a crucial checkpoint for verifying the empirical formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained. The structures of many synthesized phenothiazine derivatives have been established with the support of elemental analysis data. researchgate.net
For a series of newly synthesized dinitrophenothiazine derivatives, elemental analysis was performed to confirm their composition. brieflands.com For the dinitrophenothiazine isomer with the molecular formula C₁₂H₇N₃O₄S, the theoretically calculated elemental percentages were compared against the experimentally observed values. brieflands.com The close correlation between the estimated and found percentages validates the molecular formula and, by extension, the successful synthesis of the target compound.
| Element | Estimated (%) | Observed (%) |
|---|---|---|
| Carbon (C) | 49.83 | 49.63 |
| Hydrogen (H) | 2.44 | 2.24 |
| Nitrogen (N) | 14.53 | 14.33 |
Computational and Theoretical Investigations of 3 Nitro 10h Phenothiazine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Theoretical studies on related nitro-substituted phenothiazines, such as 3,7-dinitro-10H-phenothiazine 5-oxide, have shown that the nitro groups significantly impact the molecular geometry and electronic distribution mdpi.comnih.gov. For instance, in the ground state (S0) of 3,7-dinitro-10H-phenothiazine 5-oxide, the bending angles in the central phenothiazine (B1677639) ring were calculated to be 95.08° and 122.78° nih.gov. Upon excitation to the first singlet state (S1), these angles change, indicating a different geometry in the excited state nih.gov. Such computational analyses provide a foundational understanding of the structural and electronic landscape of 3-nitro-10H-phenothiazine.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability researchgate.net. A smaller energy gap suggests that a molecule is more reactive and can be more easily excited.
Table 1: Calculated HOMO-LUMO Energy Gaps for Selected Phenothiazine Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenothiazine | DFT | -5.10 | -0.85 | 4.25 |
| 10-Methylphenothiazine | DFT | -4.95 | -0.75 | 4.20 |
| 2-Chlorophenothiazine | DFT | -5.25 | -1.15 | 4.10 |
| 3,7-Dinitrophenothiazine | DFT | -6.20 | -3.10 | 3.10 |
Note: The data in this table is illustrative and based on typical values found in computational studies of phenothiazine derivatives. Actual values may vary depending on the specific computational methods and basis sets used.
DFT calculations can also be used to determine various global reactivity descriptors that provide insights into the chemical behavior of a molecule. These descriptors include electronic chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω) researchgate.net.
Electronic Chemical Potential (μ) : This descriptor indicates the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : This represents the resistance to charge transfer and is calculated as η = (ELUMO - EHOMO) / 2. A higher value indicates greater stability and lower reactivity.
Global Electrophilicity Index (ω) : This measures the propensity of a species to accept electrons. It is calculated as ω = μ2 / 2η.
These quantum chemical descriptors are valuable in predicting the relative stability and reactivity of different phenothiazine derivatives researchgate.net. For example, the introduction of an electron-withdrawing nitro group is expected to increase the electrophilicity of the this compound molecule.
Understanding the protonation pathways of phenothiazine derivatives is crucial for elucidating their mechanism of action and interaction with biological targets. Quantum chemical calculations can model the proton affinity of different atoms within the molecule, predicting the most likely sites of protonation.
In the 10H-phenothiazine scaffold, the nitrogen atom of the central ring is a primary site for protonation. However, the electronic environment created by substituents can influence the basicity of this nitrogen and other potential protonation sites. A nitro group at the 3-position, being electron-withdrawing, would be expected to decrease the electron density on the phenothiazine ring system, thereby reducing the basicity of the central nitrogen atom.
Computational studies on proton transfer in similar heterocyclic systems often employ DFT to map the potential energy surface and identify the transition states and energy barriers associated with proton movement nih.gov. While direct computational studies on the protonation pathways of this compound are not extensively documented in the provided search results, theoretical principles suggest that the nitrogen atom of the nitro group could also be a potential, albeit less favorable, protonation site.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netnih.gov. It is widely used in drug design to understand how a ligand, such as a phenothiazine derivative, might interact with a biological receptor at the atomic level ekb.egnih.gov. These studies can provide valuable information about the binding mode, binding affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex nih.govnih.gov.
A critical output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or binding free energy, which estimates the strength of the interaction between the ligand and the protein nih.govfrontiersin.org. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity frontiersin.org.
Table 2: Predicted Binding Affinities of Representative Phenothiazine Derivatives with Various Protein Targets
| Phenothiazine Derivative | Protein Target | Docking Score (kcal/mol) |
| Coumarin-fused phenothiazine A8 | Acetylcholinesterase (4EY7) | -13.42 |
| Thioridazine | BCL-2 | -7.00 (ΔGSIE) |
| ZINC1033681 | Trypanosoma cruzi Trypanothione Reductase | - |
| ZINC10213096 | Trypanosoma cruzi Trypanothione Reductase | - |
Note: The data in this table is compiled from various studies and represents different scoring functions and energy calculation methods.
Molecular docking not only predicts binding affinity but also reveals the specific interactions that anchor a ligand within the binding site of a receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking ekb.egnih.gov.
For phenothiazine derivatives, the tricyclic ring system often engages in hydrophobic and π-π stacking interactions with aromatic residues in the protein's binding pocket ekb.eg. The substituents on the phenothiazine core can form specific hydrogen bonds or other polar interactions that enhance binding specificity and affinity slideshare.net. Docking studies of various phenothiazine hybrids have identified key amino acid residues involved in these interactions. For example, in the binding of phenothiazine derivatives to the Bcr-Abl kinase, the phenothiazine moiety was found to fit into a hydrophobic pocket, while the NH group of the ring formed a hydrogen bond with a methionine residue ekb.eg. Understanding these interaction mechanisms is crucial for the rational design of more potent and selective phenothiazine-based therapeutic agents.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While specific molecular dynamics (MD) simulations focused exclusively on this compound are not extensively documented in the reviewed literature, the dynamic behavior of the parent phenothiazine core and related nitroaromatic compounds has been a subject of computational studies. MD simulations provide a means to understand the conformational flexibility, intermolecular interactions, and aggregation tendencies of molecules, which are crucial for predicting their behavior in various environments.
The characteristic non-planar, butterfly-like conformation of the phenothiazine ring system is a key determinant of its dynamic behavior. This structure can suppress molecular aggregation and the formation of excimers. The introduction of a nitro group, a polar substituent, is expected to influence the intermolecular interactions, potentially leading to specific packing arrangements in the solid state. The presence of the nitro group can introduce strong hydrogen bonding interactions, particularly in protic solvents or in the presence of suitable donor molecules.
MD simulations on related systems, such as nitrobenzene dioxygenase, have highlighted the importance of hydrogen bonding between the nitro group and specific amino acid residues in determining the substrate's orientation within an active site. This suggests that the nitro group of this compound could play a significant role in its interactions with biological macromolecules or in crystal packing through hydrogen bond formation.
Furthermore, simulations of dissolved organic matter have shown that aromatic compounds contribute to the formation of dynamic aggregates with hydrophobic cores and amphiphilic exteriors. By analogy, this compound in aqueous or complex environments could participate in such dynamic aggregation processes, influenced by the interplay of its hydrophobic phenothiazine backbone and the hydrophilic nitro group. The dynamic nature of these aggregates can be crucial for understanding the transport and bioavailability of such compounds.
Future MD simulations on this compound could provide valuable data on its conformational landscape, solvation dynamics, and aggregation behavior, offering a more complete picture of its dynamic properties.
Theoretical Studies of Optoelectronic Properties
The optoelectronic properties of phenothiazine derivatives are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the structure-property relationships in this class of compounds.
The introduction of an electron-withdrawing group, such as the nitro (NO₂) group, at the 3-position of the phenothiazine core has a profound impact on its electronic structure and photophysical properties. While the parent phenothiazine molecule exhibits very weak fluorescence, with a quantum yield of less than 1% in cyclohexane, the introduction of a nitro group in 3-nitrophenothiazine leads to a remarkable enhancement in emission. nih.gov In fact, 3-nitrophenothiazine has been reported to achieve a photoluminescence quantum yield of 100% in nonpolar solvents like cyclohexane. nih.gov
This counterintuitive observation, where a known fluorescence quencher enhances emission, has been rationalized through computational studies. nih.gov For the parent phenothiazine, the lowest energy electronic transition is from a Highest Occupied Molecular Orbital (HOMO) dominated by π orbitals to a Lowest Unoccupied Molecular Orbital (LUMO) with mixed sulfur nonbonding-π* character, making the transition partially forbidden. nih.gov
The presence of the electron-withdrawing nitro group significantly lowers the energy level of the lone-pair electrons on the sulfur atom. nih.gov This suppresses the mixing of the nonbonding orbital with the π* orbital in the LUMO, resulting in a dominant, allowed π-π* transition. nih.gov This change in the nature of the electronic transition is the primary reason for the dramatically enhanced fluorescence of this compound. nih.gov
Theoretical calculations on phenothiazine derivatives designed for DSSCs have shown that the introduction of electron-withdrawing moieties can effectively lower the LUMO energy level. rsc.org This is a crucial factor for efficient electron injection from the dye molecule to the semiconductor's conduction band in a solar cell. The nitro group in this compound acts as a strong acceptor, leading to a smaller HOMO-LUMO gap and a red-shift in the absorption spectrum compared to the unsubstituted phenothiazine. This intramolecular charge transfer (ICT) from the electron-rich phenothiazine donor to the nitro acceptor group is a key feature of its electronic structure.
The table below summarizes the calculated effects of substituents on the electronic properties of phenothiazine derivatives.
| Compound | Substituent at 3-position | Effect on HOMO | Effect on LUMO | Nature of Transition | Predicted Emission |
| Phenothiazine | -H | Dominated by π orbitals | Mixed sulfur nonbonding-π | Partially forbidden | Weak |
| 3-methoxy-10H-phenothiazine | -OCH₃ (Electron-donating) | Dominated by π orbitals | Mixed sulfur nonbonding-π | Partially forbidden | Weak |
| This compound | -NO₂ (Electron-withdrawing) | Dominated by π orbitals | Primarily π | Allowed π-π | Strong |
| 3-cyano-10H-phenothiazine | -CN (Electron-withdrawing) | Dominated by π orbitals | Primarily π | Allowed π-π | Enhanced |
| 3-formyl-10H-phenothiazine | -CHO (Electron-withdrawing) | Dominated by π orbitals | Primarily π | Allowed π-π | Enhanced |
This table is a qualitative summary based on the findings reported in the literature. nih.gov
Investigation of Anomeric Effects and d-pπ Bonding
The concepts of anomeric effects and d-pπ bonding are important for understanding the conformational preferences and electronic structure of heterocyclic compounds containing heteroatoms like nitrogen and sulfur.
The anomeric effect generally refers to the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane-like ring to prefer an axial orientation over the sterically less hindered equatorial orientation. While the central ring of phenothiazine is not a simple cyclohexane, analogous stereoelectronic interactions involving the lone pairs of the nitrogen and sulfur atoms can be considered. In the context of this compound, anomeric-type interactions could potentially occur between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent bonds, influenced by the strong electron-withdrawing nature of the nitro group. A computational study on an N-phosphorylated phenothiazine derivative has indicated the presence of an anomeric effect. nih.govresearchgate.net
The involvement of sulfur's d-orbitals in bonding, often referred to as d-pπ bonding, has been a topic of discussion in sulfur-containing heterocycles. In phenothiazine derivatives, such interactions could involve the overlap of the p-orbitals of the aromatic rings with the d-orbitals of the sulfur atom. The presence of a strongly electron-withdrawing nitro group in this compound would polarize the electron density of the molecule, potentially influencing the extent of such d-pπ interactions.
A study on a 3,7-dinitro-10H-phenothiazine 5-oxide derivative suggests the presence of d-pπ bonds, which contribute to its phosphorescence properties. nih.govresearchgate.net While this compound has an oxidized sulfur center, it points to the possibility of such bonding in related phenothiazine structures. The d-pπ bonding can influence the geometry of the molecule and hinder intermolecular π-π stacking, which in turn can affect its photophysical properties by reducing non-radiative decay pathways.
Electrochemical Behavior and Redox Properties of 3 Nitro 10h Phenothiazine
Oxidation Mechanisms of Phenothiazine (B1677639) and its Nitro Derivatives
The oxidation of the phenothiazine core is a well-studied process that proceeds through distinct, reversible steps. The presence of a nitro group, as in 3-nitro-10H-phenothiazine, significantly influences this behavior.
Formation of Cation Radicals and Dication Species
The initial step in the electrochemical oxidation of phenothiazine and its derivatives is the removal of a single electron from the nitrogen atom within the heterocyclic ring. researchgate.net This one-electron process leads to the formation of a comparatively stable cation radical. researchgate.netacs.org Cyclic voltammetry studies show that the oxidation of the parent phenothiazine molecule occurs in two reversible one-electron steps. rsc.org
The formation of these radical species is a key feature of phenothiazine chemistry, and they can be identified by their characteristic absorption bands. researchgate.net The stability and subsequent reactions of these charged intermediates are influenced by the solvent, the pH of the medium, and the nature of substituents on the phenothiazine ring. researchgate.net
Influence of Substituents on Oxidation Potentials
Substituents on the phenothiazine ring have a profound impact on its oxidation potential, governed by both electronic and steric effects. researchgate.net Electron-withdrawing groups, such as the nitro (NO₂) group, generally make the molecule more difficult to oxidize, thereby increasing the oxidation potential. aip.orgchemrxiv.org This is because they decrease the electron density on the heterocyclic ring system.
The position of the substituent is also critical. For instance, introducing substituents at the 3 and 7 positions can lead to a notable increase in the stable oxidation potential. nih.gov Conversely, electron-donating groups typically lower the oxidation potential. acs.org Steric effects can also play a significant role; bulky substituents, particularly near the nitrogen atom, can hinder the geometric relaxation (planarization) that occurs upon oxidation, which also results in a higher oxidation potential. researchgate.netacs.org
| Compound | Substituent(s) | Effect on Oxidation Potential | Reference |
|---|---|---|---|
| Phenothiazine (Parent) | None | Baseline | orientjchem.org |
| This compound | 3-NO₂ (Electron-withdrawing) | Increases potential | aip.org |
| N-alkyl-phenothiazines | 10-Alkyl (Electron-donating) | Lowers potential | nih.gov |
| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | 3,7-alkoxy (Electron-donating) | Increases potential vs. monosubstituted | nih.gov |
| 1,9-disubstituted phenothiazines | 1,9-substituents (Steric hindrance) | Increases potential | researchgate.net |
Electrooxidation to Sulfoxides and Sulfones
Under specific electrochemical conditions, the sulfur atom in the phenothiazine ring can be oxidized. The oxidation of the sulfur heteroatom typically occurs after the formation of the cation radical. This process leads to the formation of a sulfoxide (B87167) and, upon further oxidation, a sulfone.
The proposed mechanism involves the attack of a water molecule (present as a solvent or impurity) on the sulfur-centered radical cation. This is a two-electron oxidation to form the sulfoxide and a four-electron oxidation to form the sulfone. The reaction of phenothiazine with nitric acid in the presence of perchloric acid has been shown to result in the formation of 3-nitrophenothiazine-S-oxide. researchgate.net Electrochemical methods provide a controlled way to achieve these transformations, potentially allowing for the selective synthesis of either the sulfoxide or the sulfone metabolite by adjusting the applied current or potential.
Electroreduction of Nitro Groups and Derivatives
The nitro group of this compound is electrochemically active and can undergo reduction. This process typically occurs in a stepwise manner, involving several intermediates.
Electrochemical Synthesis of Nitroso Derivatives
The electrochemical reduction of aromatic nitro compounds is a well-established process that generally proceeds via a series of two-electron, two-proton steps. The first step in this reduction pathway is the formation of a nitroso derivative. rsc.org
Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N=O + H₂O
However, the selective synthesis of nitroso compounds via this method is challenging. rsc.org The nitroso intermediate is typically more easily reduced than the starting nitro compound, meaning it is quickly converted to the corresponding hydroxylamine (B1172632) upon formation. rsc.org Therefore, isolating the nitroso derivative requires carefully controlled conditions, such as using specific electrode materials or flow cell reactors to prevent further reduction. rsc.org
Reactivity of Nitro Groups at Different Positions
The position of a nitro group on the phenothiazine ring affects its chemical and electrochemical reactivity. The electronic environment of the nitro group, influenced by the electron-rich sulfur and nitrogen heteroatoms of the phenothiazine core, dictates its reduction potential. Studies on dinitrophenothiazines have shown that the reactivity of the nitro groups is position-dependent. For example, in nucleophilic substitution reactions of 2,3-dinitrophenothiazine, the 2-nitro group, which is para to the sulfur atom, is preferentially displaced over the 3-nitro group. This suggests a difference in the electronic character and accessibility of the nitro groups at various positions. This inherent difference in electronic environment would likewise influence the electrochemical reduction potential, making the nitro group at one position potentially easier to reduce than at another.
The complete reduction of a nitro group ultimately leads to the formation of an amino group. researchgate.net The full reduction pathway is generally accepted as: Nitro → Nitroso → Hydroxylamine → Amine
Voltammetric and Potentiometric Studies
Voltammetric and potentiometric techniques are fundamental in elucidating the electrochemical properties of this compound. These studies provide insights into its redox potentials, reaction reversibility, pKa values, and reaction kinetics.
Cyclic Voltammetry Analysis
Cyclic voltammetry (CV) is a key technique for investigating the electrochemical behavior of phenothiazine derivatives. For the parent compound, phenothiazine, CV studies show that the shape of the cyclic voltammograms is often independent of the type of acid used in the solution and the potential scan rate. researchgate.net The electrochemical oxidation of phenothiazine derivatives is typically an irreversible process, as evidenced by the absence of a corresponding reduction peak on the reverse scan. rasayanjournal.co.inabechem.com
In analogous compounds like 3-nitro-tyrosine, the presence of an electron-withdrawing nitro group influences the electrochemical response. abechem.com For this compound, the electro-oxidation process is expected to be adsorption-controlled. rasayanjournal.co.in The peak current (Ipa) would likely show a linear relationship with the scan rate (ν), indicating that the reactant is adsorbed onto the electrode surface. rasayanjournal.co.in Studies on similar nitroaromatic compounds have shown that as the scan rate increases, the peak current for oxidation also increases. rasayanjournal.co.in
The electrochemical oxidation mechanism often involves the generation of a radical cation, which can then undergo further reactions. researchgate.net For substituted phenothiazines, the oxidation potential is influenced by the nature of the substituent. The electron-withdrawing nature of the nitro group in this compound is expected to make the oxidation more difficult compared to the unsubstituted phenothiazine, thus shifting the oxidation peak to a more positive potential.
Table 1: Expected Cyclic Voltammetry Parameters for this compound
| Parameter | Expected Characteristic | Rationale |
|---|---|---|
| Process Type | Irreversible | Based on the behavior of related phenothiazine and nitro-aromatic compounds. researchgate.netrasayanjournal.co.in |
| Control | Adsorption-controlled | Inferred from studies on similar organic molecules where a linear relationship between peak current and scan rate is observed. rasayanjournal.co.in |
| Oxidation Potential | Higher (more positive) than unsubstituted phenothiazine | The electron-withdrawing nitro group deactivates the aromatic ring towards oxidation. abechem.com |
| Effect of Scan Rate | Peak current increases with increasing scan rate | Typical for adsorption-controlled processes. rasayanjournal.co.in |
Determination of pKa Values and Kinetics
Potentiometric titration is a widely used method to determine the acid dissociation constant (pKa) of ionizable compounds like phenothiazine derivatives. derpharmachemica.com The pKa is a critical parameter that influences physicochemical properties such as solubility and lipophilicity. derpharmachemica.com For water-insoluble compounds, pKa determination is often carried out in aqua-organic solvent mixtures, with extrapolation methods used to find the pKa value in a purely aqueous solution. derpharmachemica.comderpharmachemica.com
For the parent phenothiazine, a pKa value of 5.72 ± 0.05 has been determined using a potentiometric technique in dilute sulphuric acid solutions. researchgate.net The presence of a strong electron-withdrawing group like the nitro group at the 3-position is expected to significantly decrease the pKa of this compound, making it a stronger acid compared to the parent compound. This is due to the stabilization of the conjugate base through resonance and inductive effects of the nitro group. For instance, the presence of a nitro group in 3-nitro-tyrosine makes its phenolic group more acidic (pKa ~7.0) compared to tyrosine (pKa ~10). abechem.com
Kinetic studies of the oxidation of phenothiazine have confirmed the participation of both protonated and unprotonated species in the reaction. researchgate.net The kinetics of electrode reactions for phenothiazine derivatives can be complex, with heterogeneous electron transfer rate constants being a key parameter. researchgate.net
Electron Transfer Processes and Diffusion Control
The anodic oxidation of phenothiazine is characterized as a one-electron, diffusion-controlled process, leading to the formation of a corresponding cation radical. researchgate.net This initial electron transfer is a crucial step in its electrochemical behavior. Further oxidation can lead to a dication. nih.gov Spectroscopic studies have confirmed the generation of the phenothiazine radical cation (PTH•+) and dication (PTH2+) through photoinduced electron transfer. nih.gov These studies suggest a two-step mono-electron-transfer mechanism, corresponding to the removal of a π-electron from the nitrogen atom, followed by the removal of a π-electron from the sulfur atom. nih.gov
Charge Transfer Complex Formation
Phenothiazines are well-known electron donors and readily form charge-transfer complexes (CTCs) with suitable electron acceptors. nih.goviucr.org This property is central to some analytical methods for their determination. For example, phenothiazine derivatives form stable, intensely colored donor-acceptor complexes with chloranilic acid in an acetonitrile-2-propanol solvent mixture. nih.gov
The formation of CTCs is also a key aspect of the photophysical properties of many phenothiazine derivatives. Intramolecular charge transfer (ICT) is a phenomenon observed in phenothiazines substituted with both electron-donating and electron-withdrawing groups. epa.govacs.org In this compound, the phenothiazine core acts as the electron donor, while the nitro group serves as the electron acceptor. This donor-acceptor architecture facilitates ICT upon excitation. The charge transfer nature of electronic transitions has been computationally predicted for related molecules like 3,7-dinitro-10H-phenothiazine 5-oxide, where it is described as a charge transfer from the sulfur atom to the nitro groups. mdpi.com The ability to form both intermolecular and intramolecular charge-transfer complexes is a defining feature of the electrochemical and photophysical profile of this compound. bohrium.com
Applications of 3 Nitro 10h Phenothiazine and Its Derivatives in Materials Science
Development of Dyes and Pigments
Phenothiazine (B1677639) and its derivatives have a long-standing history in the dye industry. The core structure of 3-nitro-10H-phenothiazine serves as a precursor in the synthesis of various dyes, particularly azo dyes. The synthesis process often involves the reduction of the nitro group to an amine, followed by diazotization and coupling with other aromatic compounds to produce a wide range of colors. These dyes are utilized in consumer products such as textiles and leather.
The chromophoric properties of these dyes are attributed to the extended π-conjugated system of the phenothiazine nucleus, which can be further tuned by the introduction of different substituents. The nitro group, in particular, acts as an electron-withdrawing group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule and thus its color.
Use in Electrophoric Sensors
While direct applications of this compound in electrophoretic sensors are not widely documented, the broader class of phenothiazine derivatives has shown significant promise in the development of chemical sensors. For instance, phenothiazine derivatives have been successfully employed as fluorescent probes for the detection of specific ions. A series of phenothiazine derivatives containing an N-H bond have demonstrated excellent chromic behavior in response to fluoride (B91410) ions, with a rapid change in emission color from blue to yellow. This high selectivity makes them suitable for creating sensors for environmental or biological monitoring.
The sensing mechanism is often based on the interaction of the analyte with the phenothiazine core, which alters its electronic properties and, consequently, its photophysical response. This principle can be extended to the development of various types of chemical sensors.
Applications in Photography and Photocopying Inks
The application of this compound in photography and photocopying inks is not extensively reported in scientific literature. However, related heterocyclic compounds, such as phenazine (B1670421) oxide derivatives, have been utilized in photographic emulsions as desensitizing dyes. These compounds can selectively desensitize a silver halide photographic emulsion to visible light without significantly affecting its sensitivity to X-rays. While this does not directly involve this compound, it points to the potential of related nitrogen and sulfur-containing heterocycles in the photographic industry. Further research may explore the potential of nitrophenothiazine derivatives in these applications.
Role as Polymerization Inhibitors
Phenothiazine and its derivatives are well-established as highly effective polymerization inhibitors, particularly for acrylic monomers like acrylic acid, acrylates, and methacrylates. They are crucial additives during the production, storage, and transportation of these reactive monomers to prevent unwanted polymerization, which can be initiated by heat or light.
The inhibitory mechanism of phenothiazine involves its ability to scavenge radical species that initiate the polymerization chain reaction. It is believed to react with peroxyl radicals through an electron transfer reaction to form a stable radical cation. This catalytic cycle effectively terminates the growing polymer chains and prevents the runaway polymerization process. The efficiency of phenothiazine as an inhibitor can be influenced by factors such as temperature and the presence of oxygen.
| Inhibitor | Concentration (ppm) | Induction Period (minutes) | Reference |
|---|---|---|---|
| Phenothiazine | 200 | >400 | |
| p-Methoxy Phenol (B47542) | 200 | ~150 |
Optoelectronic Materials Development
The electron-donating nature of the phenothiazine core makes it an excellent component for the design of organic materials for optoelectronic applications. The introduction of a nitro group can further modify the electronic properties, creating donor-acceptor systems with tailored energy levels.
Organic Solar Cells (OSCs)
Phenothiazine derivatives have been extensively investigated as electron donor materials in organic solar cells, particularly in dye-sensitized solar cells (DSSCs) and bulk heterojunction (BHJ) solar cells. In a typical donor-π-acceptor (D-π-A) architecture for DSSC dyes, the phenothiazine unit serves as the electron-donating core. Upon photoexcitation, an electron is transferred from the phenothiazine donor to the acceptor, and subsequently injected into the semiconductor's conduction band (e.g., TiO2), generating a photocurrent.
The performance of these solar cells is highly dependent on the molecular structure of the dye, including the nature of the donor and acceptor moieties and the π-linker. Researchers have synthesized various phenothiazine-based dyes and achieved power conversion efficiencies (PCE) of up to 6.22%.
| Phenothiazine Derivative | Solar Cell Type | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|---|
| NSPt-C6 | DSSC | 6.22% | |
| PTZ Chromophore-based Dyes | DSSC | up to 5.5% | |
| Phenothiazine-based Polymers | BHJ | up to 1.9% |
Thermally Activated Delayed Fluorescence (TADF) Emitters
Derivatives of phenothiazine have emerged as promising materials for thermally activated delayed fluorescence (TADF) emitters in organic light-emitting diodes (OLEDs). TADF materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency (IQE). This is achieved in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).
Donor-acceptor-donor (D-A-D) triads, where phenothiazine acts as the donor and an electron-deficient unit serves as the acceptor, have been designed to exhibit efficient TADF. These materials have achieved high external quantum efficiencies (EQEs) in OLEDs, with values reaching up to 16.8%. The non-planar, butterfly-like structure of the phenothiazine unit helps to suppress intermolecular π-π stacking, which is beneficial for achieving high emission efficiencies in the solid state.
| Phenothiazine Derivative Structure | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |
|---|---|---|---|
| Phenothiazine–DBPHZ–Phenothiazine Triad | Orange | 16.8% | |
| Phenothiazine and Phenothiazine Sulfone Derivatives | Blue | up to 22% |
Photoredox Catalysis in Organic Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. beilstein-journals.org This approach utilizes photocatalysts that, upon absorption of light, can initiate single-electron transfer processes, leading to the formation of reactive radical intermediates. Phenothiazine and its derivatives have garnered considerable attention as a versatile class of organic photoredox catalysts due to their favorable electronic and photophysical properties. rsc.orgnih.gov
The photocatalytic activity of phenothiazines stems from their ability to be excited to a higher energy state by visible light, transforming them into potent single-electron donors or acceptors. nih.gov This excited state can then engage in electron transfer with a substrate, initiating a catalytic cycle. The redox properties of the phenothiazine core can be finely tuned by introducing various substituents, which allows for the rational design of photocatalysts for specific synthetic applications. rsc.orgbeilstein-journals.org Phenothiazine-based photocatalysts have been successfully employed in a range of reactions, including dehalogenations, atom transfer radical polymerization (ATRP), and the oxidative coupling of amines. rsc.orgscielo.br
While the broader class of phenothiazine derivatives has proven to be effective in photoredox catalysis, the specific application of this compound in this context is not extensively reported in the scientific literature. The performance of a photoredox catalyst is intrinsically linked to its electronic structure, which is significantly influenced by its substituents. Electron-withdrawing groups, such as the nitro group, can alter the redox potentials and the energy levels of the excited states of the molecule. In the case of N-arylphenothiazines, the introduction of both electron-donating and electron-withdrawing substituents on the N-phenyl ring has been explored to modulate their photocatalytic properties. beilstein-journals.org For instance, the introduction of a nitro group in an N-phenylphenothiazine derivative was found to cause a distinct long-wavelength absorption, indicative of a charge-transfer state, which could potentially influence its photocatalytic behavior. nih.gov
Table 2: Examples of Reactions Catalyzed by Phenothiazine Derivatives (General)
| Reaction Type | Role of Phenothiazine Catalyst |
|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Acts as a photo-reductant to activate the initiator. scielo.br |
| Dehalogenation of Aromatic Halides | Facilitates the reductive cleavage of carbon-halogen bonds. rsc.org |
| Oxidative Coupling of Amines to Imines | Mediates the oxidation of amines under visible light irradiation. researchgate.net |
| Nucleophilic Addition of Alcohols to Alkenes | Initiates the reaction via a photoinduced electron transfer. beilstein-journals.org |
Further research is required to fully elucidate the potential of this compound as a photoredox catalyst and to understand how the nitro substituent influences its catalytic activity in various organic transformations.
Mechanistic Investigations of Biological Activity of 3 Nitro 10h Phenothiazine Excluding Clinical Outcomes
Antimicrobial Activity Studies (In Vitro and In Vivo Non-Human)
Phenothiazine (B1677639) and its derivatives have long been recognized for their broad-spectrum antimicrobial properties. The introduction of a nitro group onto the phenothiazine core, as in 3-nitro-10H-phenothiazine, is anticipated to modulate this activity.
While specific studies on the antibacterial efficacy of this compound are limited, research on closely related nitro-phenothiazine derivatives, such as 1-nitro-10H-phenothiazines, provides valuable insights. These compounds have demonstrated in vitro activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial action of phenothiazines is generally multifaceted. One proposed mechanism is the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thus contributing to multidrug resistance. nih.govresearchgate.net By disabling these pumps, phenothiazines can restore the efficacy of conventional antibiotics.
Another potential mechanism is the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and subsequent damage to cellular components like DNA and membranes. nih.gov The nitroaromatic structure of this compound suggests a possible role in such redox cycling. The nitro group can be enzymatically reduced to form nitro anion radicals and other toxic intermediates that can disrupt cellular processes and lead to cell death. encyclopedia.pub
No specific minimum inhibitory concentration (MIC) data for this compound was found in the reviewed literature. The table below presents representative MIC values for other phenothiazine derivatives against common bacterial strains to provide context.
| Phenothiazine Derivative | Bacterial Strain | MIC (µg/mL) |
| Chlorpromazine | Acinetobacter baumannii | 50 - 600 |
| Thioridazine | Acinetobacter baumannii | 50 - 600 |
| Promethazine | Acinetobacter baumannii | 50 - 600 |
| Trifluoperazine (B1681574) | Acinetobacter baumannii | 50 - 600 |
Note: Data extracted from studies on various phenothiazine derivatives against multidrug-resistant strains. nih.gov
Phenothiazine derivatives have also shown promising antifungal activity against a variety of human and plant pathogens. nih.gov Studies on analogs indicate that these compounds can be effective against fluconazole-resistant Candida species and other medically important fungi. nih.gov
The proposed antifungal mechanisms for phenothiazines are not fully elucidated but are thought to involve disruption of the fungal cell membrane's integrity and function. The lipophilic nature of the phenothiazine core allows it to intercalate into the lipid bilayer, altering its fluidity and the function of membrane-bound enzymes. For nitro-containing antifungal agents, a potential mechanism involves the inhibition of enzymes crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. The nitro group can interact with the heme iron of enzymes like 14α-demethylase, leading to their inhibition and ultimately, fungal cell death. encyclopedia.pub Research on 1-nitro-10H-phenothiazine derivatives has confirmed their in vitro activity against selected fungal strains. nih.gov
The antimicrobial potency of phenothiazines is significantly influenced by their chemical structure. Key factors include:
Substitution at position 2: The presence of electron-withdrawing groups, such as a trifluoromethyl group or a halogen, at the C-2 position of the phenothiazine ring is often associated with enhanced antimicrobial activity.
The N-10 side chain: The nature of the substituent at the nitrogen atom of the central ring is crucial. A basic aminoalkyl side chain of at least three carbons is generally required for significant activity.
Ring substitutions: The introduction of nitro groups, as in this compound, can influence the electronic properties of the molecule, potentially enhancing its ability to participate in redox reactions that are toxic to microbes. encyclopedia.pub The position of the nitro group on the aromatic ring also plays a role, with different isomers exhibiting varying levels of activity.
Antioxidant and Radical Scavenging Properties
Phenothiazines are well-documented as potent antioxidants, a property linked to the nitrogen and sulfur heteroatoms in their tricyclic structure. mdpi.com These atoms allow the molecule to act as an electron donor, readily scavenging free radicals. mdpi.com
Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. Phenothiazines are effective inhibitors of this process. nih.govnih.gov The antioxidant mechanism involves the donation of a hydrogen atom from the N-10 position to a lipid peroxyl radical, thus terminating the chain reaction.
The structure of the phenothiazine molecule is critical for this activity. An unsubstituted N-10 position is considered optimal for potent inhibition of lipid peroxidation. core.ac.uk Substitution at this position, for instance with a methyl group, has been shown to dramatically decrease the inhibitory activity. nih.gov Therefore, this compound, with its unsubstituted N-10 nitrogen, is predicted to be an effective inhibitor of lipid peroxidation.
The following table provides IC50 values for the inhibition of lipid peroxidation by the parent phenothiazine compound and a related derivative, illustrating the potent activity of this class of molecules.
| Compound | Assay Condition | IC50 (nM) |
| Phenothiazine | NO consumption/lipid peroxidation | 20 - 75 |
| Phenoxazine | NO consumption/lipid peroxidation | 20 - 75 |
| Iminostilbene | NO consumption/lipid peroxidation | 20 - 75 |
Note: Data from a study on structurally similar compounds as inhibitors of nitric oxide consumption and lipid peroxidation. core.ac.uk
Oxidative stress arises from an imbalance between the production of reactive oxygen species and the ability of the body's antioxidant defenses to neutralize them. Phenothiazines can mitigate oxidative stress through multiple mechanisms. nih.gov
Firstly, they act as direct free radical scavengers. The phenothiazine nucleus can be oxidized to a stable cation radical, effectively neutralizing harmful radicals. mdpi.com Secondly, some phenothiazines can activate the Nrf2 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, phenothiazines can bolster the cell's intrinsic antioxidant defenses.
Enzyme Inhibition Mechanisms (Non-Clinical)
Falcipain Inhibition
Certain phenothiazine derivatives have been synthesized and evaluated as inhibitors of falcipain, a cysteine protease from Plasmodium falciparum. nih.gov These compounds demonstrated activity against the parasite at low micromolar concentrations, suggesting that falcipain inhibition is a potential mechanism for their antimalarial effects. nih.gov
Acetylcholinesterase (AChE) Inhibition
Various phenothiazine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE). nuph.edu.uanih.gov For instance, computational studies have explored phenothiazine analogs for their inhibitory activity against the AChE enzyme. nih.gov The inhibitory kinetics can be complex and dependent on the concentration of the specific phenothiazine derivative. nih.gov
Anti-proliferative and Apoptosis Induction Mechanisms in Cell Lines
Phenothiazines have demonstrated significant anti-tumor effects across a range of cancer types through diverse mechanisms. brieflands.com These compounds are known to induce cell cycle arrest and apoptosis, targeting critical cancer pathways and thereby disrupting tumor growth. brieflands.comresearchgate.net The anticancer efficacy of phenothiazines is influenced by the substituents on the tricyclic ring and the nature of the side chain at position N-10. brieflands.com
Phenothiazine derivatives have been shown to effectively inhibit cancer cell proliferation by inducing cell cycle arrest. brieflands.comnih.gov This disruption of the cell cycle prevents cancer cells from proceeding through the necessary phases for division. Studies on various phenothiazine compounds have shown they can cause arrest at different checkpoints, most notably G0/G1 and G2/M phases. brieflands.comresearchgate.netresearchgate.net
For instance, derivatives like fluphenazine (B1673473) and trifluoperazine can suppress metastasis in melanoma by causing G0/G1 phase arrest. brieflands.com They achieve this by downregulating key proteins such as cyclins D and E, and cyclin-dependent kinases (CDK) 2 and 4, while upregulating cell cycle inhibitors like p21 and p27. brieflands.com Other novel phenothiazine derivatives have demonstrated the ability to induce G0/G1 arrest in lung and pancreatic cancer cell lines, leading to a reduction in the proportion of cells in the S and G2/M phases. brieflands.com In contrast, some derivatives have been found to induce a G2/M arrest in specific cancer cell lines, such as HCT-116 colon cancer cells. researchgate.netresearchgate.net
| Phenothiazine Derivative | Cell Line | Effect on Cell Cycle | Key Finding |
|---|---|---|---|
| Trifluoperazine | Melanoma, Hepatocellular carcinoma | G0/G1 Arrest | Downregulates cyclins D and E, CDK2, CDK4; upregulates p21 and p27. brieflands.com |
| Fluphenazine | Melanoma | G0/G1 Arrest | Suppresses metastasis by halting cell cycle progression. brieflands.com |
| Compound 6e (Phenothiazine Conjugate) | HCT-116 (Colon Cancer) | G2/M Arrest | Induces cell cycle arrest at the G2/M checkpoint. researchgate.netresearchgate.net |
| CWHM-974 (Novel PTZ analog) | Various human cancer cell lines | G2/M Arrest | Induces mitotic arrest, distinct from its analog fluphenazine which causes G0/G1 arrest. nih.gov |
A primary mechanism for the anti-cancer activity of phenothiazines is the induction of programmed cell death, or apoptosis. nih.gov Research has shown that these compounds can trigger apoptosis in a wide variety of cancer cells, including those of the breast, colon, and lung, as well as in melanoma. brieflands.comresearchgate.netplos.org
The apoptotic process initiated by phenothiazines often involves both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-dependent) pathways. researchgate.net Studies on specific phenothiazine conjugates have demonstrated an upregulation of pro-apoptotic genes like Bax, Casp-3, and Casp-9, coupled with a downregulation of the anti-apoptotic gene Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway, leading to mitochondrial dysfunction and the activation of caspase cascades. brieflands.com The activation of caspase-3, a key executioner caspase, is a common finding in studies of phenothiazine-induced apoptosis. nih.govmdpi.com For example, some derivatives induce early apoptosis, while others can cause additional cellular necrosis. researchgate.netresearchgate.net
| Phenothiazine Derivative | Cell Line | Apoptotic Mechanism | Key Finding |
|---|---|---|---|
| Trifluoperazine | Hepatocellular carcinoma | Intrinsic Pathway | Enhances the Bax/Bcl-2 ratio, leading to apoptosis. brieflands.com |
| Thioridazine | Acute Lymphoblastic Leukemia (Jurkat) | Extrinsic & Intrinsic Pathways | Promoted the activation of caspase-8 and -3. researchgate.net |
| Various Phenothiazine Conjugates (4b, 4h, 4g, 6e) | HCT-116 (Colon), MDA-MB-231 (Breast) | Intrinsic & Extrinsic Pathways | Up-regulated Casp-3, Casp-9, and Bax genes; down-regulated Bcl-2 gene. researchgate.net |
| CWHM-974 | Panel of human cancer cell lines | Apoptosis Induction | Demonstrates potent pro-apoptotic effects independent of dopamine (B1211576) receptor signaling. nih.gov |
A significant challenge in cancer therapy is the development of multi-drug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. Phenothiazine derivatives have been widely investigated as MDR-reverting agents, or chemosensitizers. researchgate.netfrontiersin.org Their mechanism often involves the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps that expel cytotoxic drugs from the cancer cell. nih.govnih.gov
By inhibiting these pumps, phenothiazines increase the intracellular accumulation and retention of anticancer drugs, thereby restoring their efficacy. researchgate.netnih.gov Studies using rhodamine 123, a fluorescent substrate for P-gp, have shown that phenothiazines like perphenazine (B1679617) and prochlorperazine (B1679090) can effectively block its efflux from resistant mouse lymphoma and human colon adenocarcinoma cells. nih.gov Furthermore, some derivatives have been shown to diminish the expression of the ABCB1 transporter by affecting the NF-κB pathway. nih.gov This ability to counteract MDR makes the phenothiazine scaffold a promising basis for developing adjuvants in chemotherapy. frontiersin.org
Future Directions in 3 Nitro 10h Phenothiazine Research
Advancements in Targeted Synthesis of Complex Derivatives
Future synthetic research on 3-nitro-10H-phenothiazine is anticipated to move beyond traditional methods towards more sophisticated and targeted approaches. The development of regioselective synthetic protocols will be crucial for introducing a variety of functional groups at specific positions on the phenothiazine (B1677639) core. This will enable the creation of a library of novel derivatives with tailored electronic and steric properties. Advanced catalytic systems, such as those employing transition metals, are expected to play a pivotal role in achieving these complex transformations with high efficiency and selectivity. Furthermore, the application of flow chemistry and microwave-assisted synthesis could offer more rapid, scalable, and environmentally friendly routes to these complex molecules, accelerating the discovery of new compounds with enhanced functionalities. A key area of focus will be the synthesis of derivatives with extended conjugation and specific substituents that can fine-tune the molecule's properties for applications in electronics and pharmacology.
Integration of Advanced Computational Modeling for Predictive Research
Computational chemistry is poised to become an indispensable tool in guiding the future research of this compound. The use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be instrumental in predicting the electronic structure, spectroscopic properties, and reactivity of novel derivatives before their synthesis. mdpi.comnih.gov This predictive power will allow for the rational design of molecules with desired characteristics, such as specific absorption and emission wavelengths for optoelectronic applications or optimal binding affinities for biological targets.
Molecular dynamics (MD) simulations will provide deeper insights into the conformational landscape of this compound derivatives and their interactions with other molecules, such as solvents, polymers, or biological macromolecules. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies will be crucial in correlating the structural features of these compounds with their biological activities, thereby facilitating the in-silico screening of large virtual libraries to identify promising candidates for further experimental investigation. researchgate.netnih.gov This synergy between computational modeling and experimental work will significantly accelerate the research and development cycle.
Below is a table of computed properties for this compound. nih.gov
| Property | Value |
| Molecular Formula | C12H8N2O2S |
| Molecular Weight | 244.27 g/mol |
| IUPAC Name | This compound |
| InChIKey | CLXYGCPNHLXLPD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N+[O-] |
Exploration of Novel Material Science Applications
The unique electronic properties of the phenothiazine core, combined with the electron-withdrawing nature of the nitro group, make this compound a compelling candidate for various material science applications. Future research is expected to focus on its potential use in organic electronics. nih.gov Derivatives of this compound could be designed and synthesized to function as active components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). nih.govacs.org The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) through chemical modification will be key to optimizing their performance in these devices.
Another promising avenue is the development of novel sensors based on this compound. Its structure could be functionalized to enable selective and sensitive detection of various analytes, including metal ions, anions, and biologically relevant molecules. Furthermore, the antioxidant properties inherent to the phenothiazine scaffold suggest that its nitro derivatives could be explored as advanced stabilizers for polymers and other organic materials, protecting them from degradation. nih.gov
Deeper Mechanistic Elucidation of Biological Activities in Non-Human Models
The broad spectrum of biological activities exhibited by phenothiazine derivatives, including antimicrobial, anticancer, and antipsychotic effects, provides a strong rationale for investigating the therapeutic potential of this compound. researchgate.netnih.gov Future research will likely involve the screening of a diverse library of its derivatives against a wide range of biological targets. While research on the antimicrobial properties of the related 1-nitro-10H-phenothiazine has been conducted, a thorough investigation into the 3-nitro isomer is a logical next step. nih.gov
In-depth mechanistic studies in non-human models, such as cell cultures and animal models, will be crucial to understand how these compounds exert their biological effects at the molecular level. Techniques like transcriptomics, proteomics, and metabolomics could be employed to identify the cellular pathways modulated by these compounds. For instance, investigating their ability to induce apoptosis in cancer cell lines or inhibit the growth of pathogenic microorganisms could lead to the development of new therapeutic agents. Molecular docking studies will also be essential to predict and rationalize the binding of these molecules to specific protein targets. nih.gov
Development of New Analytical Techniques for Characterization
As the synthesis of novel and more complex derivatives of this compound progresses, the development of advanced analytical techniques for their characterization will be paramount. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods will need to be optimized for the separation and identification of these new compounds and their potential metabolites. The development of chiral separation techniques will also be important for derivatives that exist as enantiomers.
Advanced spectroscopic techniques, such as two-dimensional nuclear magnetic resonance (2D-NMR) and single-crystal X-ray crystallography, will be essential for the unambiguous determination of their three-dimensional structures. iucr.org Furthermore, the development of sensitive and selective analytical methods for the detection and quantification of this compound and its derivatives in complex matrices, such as biological fluids and environmental samples, will be critical for pharmacokinetic studies and environmental monitoring. The use of derivatization agents, such as 3-nitrophenylhydrazine, in conjunction with LC-MS could offer enhanced sensitivity and specificity. researchgate.net
Interdisciplinary Research Opportunities
The multifaceted nature of this compound research offers a wealth of opportunities for interdisciplinary collaboration. The synergy between synthetic organic chemists, computational chemists, material scientists, pharmacologists, and analytical chemists will be essential to fully realize the potential of this compound.
For example, collaborations between synthetic and computational chemists can lead to the rational design and synthesis of new materials with optimized electronic properties. mdpi.com Similarly, partnerships between pharmacologists and medicinal chemists will be crucial for the development of new drug candidates with improved efficacy and reduced side effects. Joint efforts between material scientists and analytical chemists will be necessary to develop and validate new sensor technologies. These interdisciplinary collaborations will undoubtedly foster innovation and accelerate the translation of fundamental research on this compound into practical applications that can benefit society.
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Transition-metal-free | 62–76% | Acidic conditions, Al₂O₃ column | |
| Sonogashira coupling | 6.9% | Pd(PPh₃)₄, THF/triethylamine |
Basic: How is the crystal structure of this compound derivatives validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard. For example:
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine crystallizes in a triclinic system (space group P1) with unit cell parameters:
- a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å
- Torsion angles (e.g., C13—N1—C1—C2 = −151.03°) confirm non-planar conformations due to steric hindrance .
- Refinement uses SHELXL/SHELXS software for high-resolution data .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C–C bond length | 1.34–1.46 Å | Aromatic conjugation |
| C–S bond length | 1.74 Å | Thiazine ring stability |
| Dihedral angles | 119.5–178.45° | Non-planar molecular distortion |
Advanced: How can density functional theory (DFT) resolve contradictions in experimental vs. computational electronic properties?
Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for:
- Electron distribution : Predicts nitro group electron-withdrawing effects, validated via experimental NMR shifts (e.g., ¹³C δ 143.8 ppm for aromatic carbons ).
- Reaction mechanisms : Simulates transition states in Sonogashira coupling, explaining low yields due to steric clashes .
- Validation : Compare HOMO-LUMO gaps from DFT with UV-Vis spectra. Discrepancies >0.5 eV suggest recalibration of exchange-correlation functionals .
Advanced: What strategies optimize the biological activity of this compound derivatives?
Methodological Answer:
Q. Table 3: Bioactivity Optimization Steps
| Step | Reaction | Yield | Key Intermediate |
|---|---|---|---|
| Esterification | TFA/Et₃SiH in CH₂Cl₂ | 62% | Methyl ester |
| Hydroxamic coupling | COMU, DIPEA in DMF | 58% | Hydroxamic acid |
Advanced: How are conformational discrepancies in phenothiazine derivatives analyzed?
Methodological Answer:
- Torsion angle analysis : Compare experimental XRD data (e.g., C6—S1—C7—C8 = −28.87° ) with DFT-optimized geometries. Deviations >5° indicate crystal packing effects.
- Dynamic NMR : Resolve rotational barriers in solution (e.g., hindered rotation of nitro groups at 298 K) .
- PICO framework : Define population (molecule), intervention (substituent), comparison (conformers), outcome (bioactivity) to structure research questions .
Basic: What spectroscopic techniques characterize this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Aromatic protons appear at δ 6.60–7.90 ppm; nitro groups deshield adjacent carbons (δ 120–140 ppm) .
- Mass spectrometry (EI) : Base peaks (e.g., m/z 229 for 3-methoxy-10H-phenothiazine) confirm molecular ions .
- UV-Vis : Absorbance at 300–400 nm correlates with π→π* transitions in nitro-substituted aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
